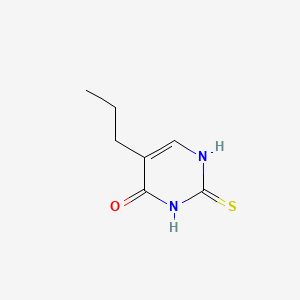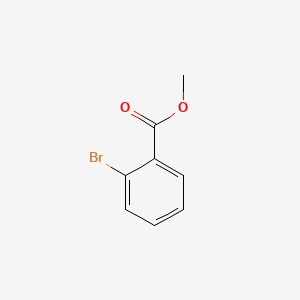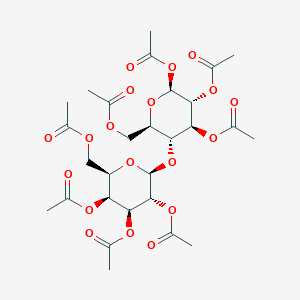
5-Propyl-2-Thiouracil
Übersicht
Beschreibung
5-Propyl-2-thiouracil is a thiourea derivative known for its antithyroid properties. It is primarily used in the treatment of hyperthyroidism, particularly in conditions such as Graves’ disease and toxic multinodular goiter. This compound works by inhibiting the synthesis of thyroid hormones and blocking the conversion of thyroxine (T4) to triiodothyronine (T3) .
Wissenschaftliche Forschungsanwendungen
5-Propyl-2-thiouracil has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
5-Propyl-2-thiouracil, also known as Propylthiouracil (PTU), primarily targets thyroid peroxidase (TPO) and thyroid stimulating hormone receptor (TSHR) . These targets play a crucial role in the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), which are essential for metabolic regulation .
Mode of Action
PTU inhibits the synthesis of thyroid hormones by blocking the action of TPO, an enzyme that aids in the incorporation of iodine into the thyroglobulin protein to form T4 and T3 . Additionally, PTU interferes with the peripheral conversion of T4 to T3, the more potent form of thyroid hormone . This dual action effectively reduces the production and activity of thyroid hormones .
Biochemical Pathways
The action of PTU affects the thyroid hormone biosynthesis pathway . By inhibiting TPO and blocking the conversion of T4 to T3, PTU disrupts the normal synthesis and regulation of thyroid hormones. This leads to a decrease in the levels of T4 and T3, reducing their downstream effects on metabolism .
Pharmacokinetics
PTU is well-absorbed orally, with a bioavailability of 80%-95% . The elimination half-life of PTU is approximately 2 hours , indicating its relatively short duration of action in the body.
Result of Action
The primary result of PTU’s action is the reduction of thyroid hormone levels, leading to a decrease in metabolic activity . This makes PTU effective in the treatment of conditions like hyperthyroidism, where there is an overproduction of thyroid hormones . It’s important to note that ptu can have side effects, including liver problems and low blood cell counts .
Action Environment
Environmental factors can influence the action of PTU. For instance, genetic factors and autoimmune conditions can affect how an individual responds to PTU . Additionally, PTU is generally well-tolerated, but side effects can occur, and these may be influenced by individual health conditions and other environmental factors .
Biochemische Analyse
Biochemical Properties
5-Propyl-2-thiouracil plays a significant role in biochemical reactions by interacting with various enzymes and proteins. One of the primary enzymes it interacts with is thyroid peroxidase. This compound inhibits thyroid peroxidase, which is crucial for the iodination of tyrosine residues in thyroglobulin, a key step in the synthesis of thyroid hormones . Additionally, this compound inhibits the peripheral conversion of thyroxine to triiodothyronine by blocking the enzyme 5’-deiodinase . These interactions effectively reduce the production and activity of thyroid hormones.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In thyroid cells, it decreases the synthesis and secretion of thyroid hormones, leading to reduced cellular metabolism and energy expenditure . The compound also influences cell signaling pathways by inhibiting the activation of thyroid hormone receptors, which are involved in regulating gene expression and cellular metabolism . Furthermore, this compound can induce apoptosis in thyroid cells, contributing to its therapeutic effects in hyperthyroidism .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to thyroid peroxidase, inhibiting its activity and preventing the conversion of iodide to iodine . This inhibition disrupts the iodination of tyrosine residues in thyroglobulin, thereby reducing the synthesis of thyroid hormones . Additionally, this compound inhibits the enzyme 5’-deiodinase, blocking the conversion of thyroxine to triiodothyronine in peripheral tissues . These molecular interactions collectively contribute to the compound’s antithyroid effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable and maintains its inhibitory effects on thyroid hormone synthesis for extended periods . Prolonged exposure to this compound can lead to degradation and reduced efficacy . Long-term studies have shown that continuous administration of this compound can result in sustained suppression of thyroid hormone levels and persistent changes in cellular function .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound effectively reduces thyroid hormone levels without causing significant adverse effects . Higher doses of this compound can lead to toxic effects, including liver damage and hematological abnormalities . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy, but exceeding this threshold can result in toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is primarily metabolized in the liver through glucuronidation and excreted in the urine . It interacts with enzymes such as uridine diphosphate-glucuronosyltransferase, which facilitates its conjugation and elimination from the body . Additionally, this compound affects metabolic flux by reducing the synthesis of thyroid hormones, thereby altering the overall metabolic balance in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is readily absorbed and distributed throughout the body, with a significant portion being excreted in the urine . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in target tissues . The distribution of this compound is influenced by factors such as blood flow, tissue permeability, and binding affinity to specific proteins .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound primarily localizes in the thyroid gland, where it exerts its inhibitory effects on thyroid hormone synthesis . Within thyroid cells, this compound targets the endoplasmic reticulum and the Golgi apparatus, where thyroid peroxidase is located . This localization allows the compound to effectively inhibit the enzyme and disrupt the synthesis of thyroid hormones .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propyl-2-thiouracil typically involves the reaction of propylamine with thiourea under controlled conditions. The process begins with the formation of a propylthiourea intermediate, which then undergoes cyclization to form the desired thiouracil compound. The reaction conditions often include the use of solvents such as ethanol or water and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
5-Propyl-2-thiouracil undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfide bonds or sulfoxides.
Reduction: Reduction reactions typically involve the conversion of the thiocarbonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include disulfides, sulfoxides, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methimazole: Another antithyroid agent that inhibits thyroid hormone synthesis but does not block the peripheral conversion of T4 to T3.
Carbimazole: A prodrug that is converted to methimazole in the body and shares similar properties.
Uniqueness
This compound is unique in its dual mechanism of action, inhibiting both thyroid hormone synthesis and the peripheral conversion of T4 to T3. This makes it particularly effective in managing hyperthyroidism, especially in cases where other treatments are not suitable .
Eigenschaften
IUPAC Name |
5-propyl-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-2-3-5-4-8-7(11)9-6(5)10/h4H,2-3H2,1H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJRFPUNLXBCML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CNC(=S)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60873575 | |
| Record name | 5-Propyl-2-thiouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2954-52-1 | |
| Record name | 2,3-Dihydro-5-propyl-2-thioxo-4(1H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2954-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Propyl-2-thiouracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002954521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Propyl-2-thiouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Propyl-2-thiouracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Propyl-2-thiouracil | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AH5Q64K6ZL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 5-Propyl-2-thiouracil primarily acts by inhibiting the enzyme thyroperoxidase, which is essential for thyroid hormone synthesis. [] This inhibition leads to decreased production of triiodothyronine (T3) and thyroxine (T4). [] Consequently, PTU administration disrupts thyroid hormone signaling and impacts various physiological processes regulated by thyroid hormones.
ANone: Research suggests a complex relationship between PTU, thyroid hormone status, and Gsta expression:
- Sex differences: Female mice generally express higher levels of Gsta compared to males. [] This sex difference is reversed in mice with a mutation in the thyroid hormone receptor β (TRβ). []
- Estradiol interplay: Studies in ovariectomized mice indicate that estradiol modulates the effect of T3 on Gsta expression. [] When estradiol is present, T3 increases Gsta expression, but in the absence of estradiol, T3 decreases Gsta expression. []
ANone: PTU-induced hypothyroidism has been shown to:
- Prolong Q-T interval: In vivo studies show that hypothyroidism caused by PTU prolongs the rate-corrected Q-T interval. [, ]
- Increase action potential duration: In isolated ventricular myocytes, PTU-induced hypothyroidism significantly prolongs action potential duration (APD). [, ]
- Decrease Iks current: Electrophysiological studies reveal that PTU-induced hypothyroidism decreases the density of the dofetilide-resistant current (Iks), contributing to the delayed repolarization. [, ]
A: One study used the somatic w/w+ assay in Drosophila melanogaster to assess the genotoxic potential of PTU and related compounds. [] The study found that 6-methyl-2-thiouracil (6M2TU) showed positive genotoxic activity at all tested doses and genotypes. [] While 5-methyl-2-thiouracil (5M2TU) displayed a weak recombinogenic response, PTU itself did not show significant genotoxic effects in this particular study. []
A: PTU's ability to inhibit thyroid hormone synthesis makes it a valuable tool for creating hypothyroid animal models to study the effects of thyroid hormone deficiency. [, , ] Researchers have used PTU to:
- Investigate the role of thyroid hormone in cardiac development and function. [, , , , ]
- Explore the interplay between thyroid hormone and sex hormones in regulating gene expression. []
- Study the impact of hypothyroidism on wound healing. []
ANone: While PTU is a useful research tool, some limitations need consideration:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Methyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate](/img/structure/B1630635.png)






